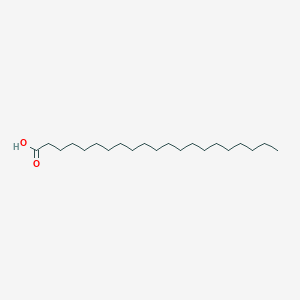

Heneicosanoic Acid

Beschreibung

Heneicosanoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Eigenschaften

IUPAC Name |

henicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDRHZIAZRDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021595 | |

| Record name | Heneicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Henicosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heneicosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2363-71-5 | |

| Record name | Heneicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY04FUK8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heneicosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | Heneicosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heneicosanoic Acid: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0), a saturated fatty acid with a 21-carbon chain, is a less common, yet biologically significant, very-long-chain fatty acid (VLCFA). Unlike its even-chained counterparts, this compound originates from distinct biosynthetic pathways and is found across various natural sources, including plants, animals, and microorganisms.[1][2][3] Its presence in specific biological matrices, such as in the phospholipids (B1166683) of articular cartilage and red blood cells, suggests important structural and physiological roles.[4] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, alongside detailed experimental protocols for its extraction and quantification.

Natural Sources and Abundance of this compound

This compound is widely distributed in nature, albeit typically in lower concentrations compared to more common fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).[5] Its presence has been documented in a variety of plant, animal, and microbial sources.[1][2][6]

Plant Kingdom

A diverse range of plants synthesize this compound, where it is primarily found in seed oils. The abundance varies significantly between species. The following table summarizes the quantitative data available for this compound in various plant sources.

| Plant Species | Common Name | Family | Tissue | Abundance (% of total fatty acids) |

| Azadirachta indica | Neem | Meliaceae | Seed Oil | 0.2 - 0.6 |

| Calophyllum inophyllum | Tamanu | Calophyllaceae | Seed Oil | 0.3 |

| Shorea robusta | Sal | Dipterocarpaceae | Seed Fat | 0.3 |

| Madhuca longifolia | Mahua | Sapotaceae | Seed Oil | 0.2 |

| Garcinia indica | Kokum | Clusiaceae | Seed Butter | 0.2 |

| Psophocarpus tetragonolobus | Winged Bean | Fabaceae | Seeds | 0.05[7] |

| Oenothera grandiflora | Large-flowered Evening Primrose | Onagraceae | Seed | 0.1[8] |

| Artemisia macrocephala | Asteraceae | 0.1[8] | ||

| Lindera aggregata | Lauraceae | 0.1[8] | ||

| Bidens tripartita | Trifid Bur-marigold | Asteraceae | 0.1[8] | |

| Hippophae gyantsensis | Elaeagnaceae | 0.1[8] | ||

| Agathis robusta | Queensland Kauri | Araucariaceae | Seed Lipids | 0.11[8] |

| Lycium chinense | Chinese Wolfberry | Solanaceae | Seed Oil | 0.11[8] |

| Sesamum indicum | Sesame | Pedaliaceae | Seeds | 0.12[8] |

| Onobrychis galegifolia | Fabaceae | 0.12[8] | ||

| Tephrosia vogelii | Fish-poison Bean | Fabaceae | Seed Oil | 0.12[8] |

Animal Kingdom

This compound is also present in various animal tissues and products. It has been identified in human milk fat, suggesting a potential role in infant nutrition and development.[2][4][9] Its incorporation into the phospholipids of articular cartilage points to a structural function in joints.[4] While its presence is known, comprehensive quantitative data across a wide range of animal tissues remains an area for further research. Studies on milk from different animal species have focused more on the profiles of other fatty acids like omega-3 and omega-6, with less specific quantification of this compound.[10][11][12][13]

Microbial Kingdom

Certain microorganisms are capable of synthesizing odd-chain fatty acids, including this compound. It is found in the lipopolysaccharides of bacteria such as Rickettsia typhi and Rickettsia prowazekii.[2][9] The biosynthesis of odd-chain fatty acids in microbes like Yarrowia lipolytica and Schizochytrium sp. is an active area of research for the potential biotechnological production of these valuable compounds.[1][2][14] However, specific quantitative data on the natural abundance of this compound in a broad range of microbial species is not extensively documented in readily available literature.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including this compound, differs from that of even-chain fatty acids in its initial priming step. Instead of using acetyl-CoA as the starter unit, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA.[3][5] The subsequent elongation steps proceed via the addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex.[1][14]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from natural sources requires robust analytical methodologies. The following sections detail the key steps involved in its extraction, derivatization, and instrumental analysis.

General Workflow for this compound Analysis

The analysis of this compound from a biological matrix typically involves lipid extraction, purification, derivatization to a more volatile form (fatty acid methyl esters - FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Detailed Methodologies

1. Lipid Extraction (Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.

-

Materials:

-

Homogenized biological sample

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

To the homogenized sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

-

Agitate the mixture vigorously for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex the mixture briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

2. Solid-Phase Extraction (SPE) for Free Fatty Acid Isolation (Optional)

For samples where a cleaner extract of free fatty acids is required, an anion exchange SPE cartridge can be used.[9]

-

Materials:

-

Total lipid extract

-

Anion exchange SPE cartridge (e.g., aminopropyl-bonded silica)

-

2% acetic acid in diethyl ether

-

Methanol

-

-

Procedure:

-

Condition the SPE cartridge by washing with one column volume of hexane.

-

Dissolve the lipid extract in a minimal amount of hexane and load it onto the cartridge.

-

Wash the cartridge with two column volumes of hexane to elute neutral lipids.

-

Elute the free fatty acids with two column volumes of 2% acetic acid in diethyl ether.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to its methyl ester to increase volatility.

-

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or 2% H2SO4 in Methanol[6]

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

-

Procedure:

-

To the dried lipid extract, add 1-2 mL of BF3-methanol solution.[6]

-

Seal the tube tightly and heat at 60-80°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[6]

-

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are then separated and quantified using GC-MS.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., a polar column like a polyethylene (B3416737) glycol phase or a non-polar column like a 5% phenyl-methylpolysiloxane phase).

-

-

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at a rate of 3-5°C/minute, and hold for 10-15 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Identification: this compound methyl ester is identified based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 340.6 and fragmentation patterns typical for FAMEs.

-

Conclusion

This compound, while not as abundant as other fatty acids, is a consistent component of the lipid profiles of many natural organisms. Its unique biosynthesis and presence in specific tissues underscore its biological importance. The methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of this compound, enabling further research into its physiological roles and potential applications in drug development and nutritional science.

References

- 1. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. aocs.org [aocs.org]

- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. High-throughput quantification of microbial-derived organic acids in mucin-rich samples via reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002345) [hmdb.ca]

- 9. benchchem.com [benchchem.com]

- 10. Milk Fatty Acid Profiles in Different Animal Species: Focus on the Potential Effect of Selected PUFAs on Metabolism and Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Production Enhances Milk Nutritional Quality by Shifting Fatty Acid Composition: A United States–Wide, 18-Month Study | PLOS One [journals.plos.org]

- 12. Organic production enhances milk nutritional quality by shifting fatty acid composition: a United States-wide, 18-month study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Heneicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoic acid (C21:0), a saturated fatty acid with a 21-carbon backbone, is an odd-chain fatty acid found in various natural sources, including human milk, red blood cells, and certain plants and microorganisms.[1][2] While less common than its even-chain counterparts, this compound and other odd-chain fatty acids are gaining increasing interest in the scientific community for their potential roles in cellular metabolism, signaling, and as biomarkers for various physiological and pathological states. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its metabolic pathway.

Physical Properties

This compound is a colorless or white crystalline solid at room temperature.[3] Its physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₂O₂ | [3] |

| Molecular Weight | 326.57 g/mol | [3] |

| Appearance | White to almost white powder to crystal | [3] |

| Melting Point | 74-76 °C | [3] |

| Boiling Point | 170-172 °C at 2 mmHg | [3] |

| Density | 0.85 g/cm³ (predicted) | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Hexane | Soluble | [4] |

| Methanol (B129727) | Sparingly Soluble | [5] |

| Acetonitrile | Soluble | [5] |

| Tetrahydrofuran (THF) | Soluble | [5] |

Chemical Properties and Reactivity

As a long-chain saturated fatty acid, this compound exhibits chemical properties characteristic of carboxylic acids. It can undergo esterification, acid-base reactions, and oxidation under specific conditions.

Esterification

This compound can be converted to its corresponding esters, such as fatty acid methyl esters (FAMEs), through reactions like the Fischer esterification. This process is crucial for increasing the volatility of the fatty acid for analysis by gas chromatography.[6]

Oxidation

The long hydrocarbon chain of this compound can be oxidized. A laboratory synthesis method involves the permanganate (B83412) oxidation of 1-docosene (B72489).[7] In biological systems, this compound undergoes β-oxidation.

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 3: Key Spectral Data for this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR (600 MHz, CDCl₃) | δ 2.34 (t, 2H, -CH₂COOH), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.25 (s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, CH₃-) | [3] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 180.11 (-COOH), 34.08 (-CH₂COOH), 31.98, 29.74, 29.48, 29.42, 29.28, 29.12, 24.73, 22.73, 14.12 | [3] |

| Mass Spectrometry (GC-MS of Methyl Ester) | Molecular Ion (M⁺) of methyl heneicosanoate: m/z 340. Characteristic fragments at m/z 74 and 87. | [2][6][8] |

Biological Significance and Metabolism

This compound, as an odd-chain fatty acid, has a unique metabolic fate compared to even-chain fatty acids. It is a component of phospholipids (B1166683) in articular cartilage boundary lubricants and is found in human milk fat and red blood cells.[1][2]

Beta-Oxidation of this compound

This compound undergoes beta-oxidation in the mitochondria, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[9][10][11][12] Due to its odd number of carbons, the final cycle of beta-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[9][13][14]

Metabolism of Propionyl-CoA

The propionyl-CoA produced from the beta-oxidation of this compound is further metabolized in the mitochondria through a three-step pathway to succinyl-CoA, which can then enter the citric acid cycle (Krebs cycle).[1][3][15][16][17] This anaplerotic role of replenishing citric acid cycle intermediates is a key feature of odd-chain fatty acid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Principle: A small, packed sample of the solid in a capillary tube is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is observed.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp)[18][19][20][21][22]

-

Capillary tubes (one end sealed)

-

This compound, powdered

-

Mortar and pestle (if needed)

-

Dropping tube or long glass tube for packing

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Load the capillary tube by pressing the open end into the powdered sample.

-

Pack the sample into the sealed end of the capillary tube by tapping the tube or by dropping it through a long, vertical tube onto a hard surface. The packed sample height should be 2-3 mm.[22]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (approx. 74-76°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first droplet of liquid is observed.

-

Record the temperature at which the entire sample has melted into a clear liquid.

-

The recorded range is the melting point of the sample.

Determination of Solubility (Isothermal Saturation Method)

Objective: To determine the solubility of this compound in a given organic solvent.

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.[4][5][23][24]

Apparatus and Reagents:

-

This compound

-

Selected organic solvent (e.g., ethanol, hexane)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle by letting the vial stand undisturbed for several hours at the same temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as GC-MS after derivatization to its methyl ester. A calibration curve prepared with known concentrations of this compound should be used for quantification.

Synthesis of this compound (Oxidation of 1-Docosene)

Objective: To synthesize this compound via the oxidation of 1-docosene.

Principle: Potassium permanganate in the presence of a phase transfer catalyst oxidizes the terminal double bond of 1-docosene to a carboxylic acid.[7]

Apparatus and Reagents:

-

1-Docosene

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Phase transfer catalyst (e.g., Adogen 464)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃)

-

Round-bottom flask, mechanical stirrer, ice bath

-

Separatory funnel, rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, combine water, sulfuric acid, Adogen 464, glacial acetic acid, dichloromethane, and 1-docosene.

-

While stirring vigorously, add potassium permanganate in small portions over several hours.

-

Continue stirring at room temperature overnight.

-

Cool the mixture in an ice bath and add sodium bisulfite to reduce any excess manganese dioxide.

-

Acidify the solution with sulfuric acid if necessary and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water and brine, and then concentrate using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like methylene (B1212753) chloride.

Chemical Reactions: Fischer Esterification

Objective: To prepare the methyl ester of this compound for GC-MS analysis.

Principle: this compound is heated with an excess of an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[13][14][25][26][27][28][29]

Apparatus and Reagents:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or acetyl chloride

-

Round-bottom flask, reflux condenser

-

Heating mantle

-

Separatory funnel

-

Diethyl ether or hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel containing water.

-

Extract the methyl heneicosanoate with diethyl ether or hexane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl heneicosanoate.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze and quantify this compound (as its methyl ester).

Principle: The volatile methyl ester of this compound is separated from other components in a gas chromatograph and then detected and identified by a mass spectrometer based on its mass-to-charge ratio and fragmentation pattern.[4][6][8][19][30]

Apparatus and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., polar column)

-

Methyl heneicosanoate sample (prepared as in 5.4)

-

Helium (carrier gas)

-

Internal standard (e.g., methyl heptadecanoate)

Typical GC-MS Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Data Analysis:

-

Identify the peak corresponding to methyl heneicosanoate based on its retention time and comparison of its mass spectrum with a reference spectrum.

-

Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve.

Analytical Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹H and ¹³C nuclei provides information about the chemical environment of the atoms, allowing for structural elucidation.[31][32][33][34][35][36]

Apparatus and Reagents:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

This compound sample

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Dissolve an appropriate amount of this compound in the deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the peaks based on their chemical shifts, integration (for ¹H), and splitting patterns. The expected chemical shifts are provided in Table 3.

Conclusion

This compound, as a very long-chain odd-numbered fatty acid, possesses distinct physical, chemical, and biological properties. Its metabolism via beta-oxidation leads to the production of propionyl-CoA, which serves as an anaplerotic substrate for the citric acid cycle, highlighting a key difference from the more common even-chain fatty acids. The experimental protocols detailed in this guide provide a framework for the accurate determination of its properties and for its synthesis and analysis, which are crucial for advancing research into the biological roles of this and other odd-chain fatty acids in health and disease.

References

- 1. brainly.com [brainly.com]

- 2. ez.restek.com [ez.restek.com]

- 3. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. shodex.com [shodex.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jeol.com [jeol.com]

- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 10. jackwestin.com [jackwestin.com]

- 11. What are the steps of beta oxidation? | AAT Bioquest [aatbio.com]

- 12. microbenotes.com [microbenotes.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 15. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 16. researchgate.net [researchgate.net]

- 17. medlink.com [medlink.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. almaaqal.edu.iq [almaaqal.edu.iq]

- 21. thinksrs.com [thinksrs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

- 25. community.wvu.edu [community.wvu.edu]

- 26. cerritos.edu [cerritos.edu]

- 27. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 28. odp.library.tamu.edu [odp.library.tamu.edu]

- 29. sciencemadness.org [sciencemadness.org]

- 30. gcms.cz [gcms.cz]

- 31. researchgate.net [researchgate.net]

- 32. This compound(2363-71-5) 1H NMR spectrum [chemicalbook.com]

- 33. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 34. Thieme E-Books & E-Journals [thieme-connect.de]

- 35. preprints.org [preprints.org]

- 36. mdpi.com [mdpi.com]

An In-depth Technical Guide to Heneicosanoic Acid (CAS 2363-71-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoic acid (CAS 2363-71-5), a 21-carbon saturated fatty acid, is a naturally occurring lipid found in various biological systems, including plants, animals, and microorganisms.[1] While historically utilized primarily as an internal standard in analytical chemistry due to its relative scarcity in most tissues, emerging interest in the biological activities of odd-chain fatty acids has brought this compound into focus. This technical guide provides a comprehensive overview of the physicochemical properties, natural occurrence, and analytical methodologies related to this compound. Furthermore, it explores its established role in sphingolipid metabolism and discusses its potential, though not yet fully elucidated, involvement in cellular signaling pathways. Detailed experimental protocols for its analysis and use in in-vitro studies are also presented to facilitate further research into the biological functions of this very long-chain saturated fatty acid.

Physicochemical Properties

This compound, also known as heneicosylic acid, is a white, waxy solid at room temperature.[2] Its long, unbranched hydrocarbon chain confers a high degree of lipophilicity, rendering it insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform (B151607).[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2363-71-5 | [1][3][4][5] |

| Molecular Formula | C21H42O2 | [4][5] |

| Molecular Weight | 326.57 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | 74-75 °C | [3][6] |

| Boiling Point | 170 °C at 0.075 mmHg | [3] |

| Solubility | Soluble in ethanol and chloroform; Insoluble in water | [2][4] |

| pKa | (Not explicitly found in searches) | |

| SMILES | CCCCCCCCCCCCCCCCCCCCC(=O)O | [4] |

| InChI Key | CKDDRHZIAZRDBW-UHFFFAOYSA-N | [2] |

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, including vegetable oils, animal fats, beeswax, and certain microorganisms.[1] It is a constituent of human milk fat and is found in the phospholipids (B1166683) of articular cartilage and red blood cells.[7][8]

The biosynthesis of odd-chain fatty acids like this compound follows a pathway distinct from that of even-chain fatty acids. It is initiated with a three-carbon starter unit, propionyl-CoA, instead of the two-carbon acetyl-CoA.[9] The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and can enter the Krebs cycle. For odd-chain fatty acid synthesis, propionyl-CoA serves as the primer for fatty acid synthase, followed by the sequential addition of two-carbon units from malonyl-CoA.

Potential Biological Roles and Signaling Pathways

While direct evidence for the specific signaling roles of this compound is limited, its classification as a very long-chain saturated fatty acid allows for informed hypotheses based on the known functions of similar molecules.

Incorporation into Sphingolipids

Long-chain saturated fatty acids are essential precursors for the de novo synthesis of ceramides, which are central molecules in sphingolipid metabolism.[10] Ceramides are synthesized in the endoplasmic reticulum through the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. The resulting sphinganine (B43673) is then acylated by a ceramide synthase (CerS) with a fatty acyl-CoA to form dihydroceramide, which is subsequently desaturated to ceramide. Heneicosanoyl-CoA can potentially be utilized by CerS to form C21-ceramide. Ceramides and their metabolites are involved in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses.[11]

Modulation of Membrane Properties

As a long-chain saturated fatty acid, this compound, when incorporated into membrane phospholipids, would be expected to increase the order and rigidity of the lipid bilayer.[12] This alteration in membrane fluidity can impact the function of membrane-associated proteins and the formation of specialized membrane microdomains known as lipid rafts.[13] Lipid rafts are enriched in sphingolipids and cholesterol and serve as platforms for cellular signaling. By influencing the lipid composition of membranes, this compound could indirectly modulate signaling pathways that are dependent on the integrity of these microdomains.

Potential Interaction with Cellular Receptors

Fatty acids are known to act as ligands for both nuclear and cell surface receptors.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[2] While various fatty acids have been identified as PPAR agonists, there is currently no direct evidence demonstrating the activation of PPARs by this compound.

-

G-Protein Coupled Receptors (GPCRs): GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4) are cell surface receptors that are activated by medium and long-chain fatty acids, leading to various physiological responses, including insulin (B600854) secretion and anti-inflammatory effects.[7][14] It is plausible that this compound could interact with these receptors, but specific studies are needed for confirmation.

-

Toll-Like Receptor 4 (TLR4): Some saturated fatty acids, such as palmitic acid, can activate TLR4, a key receptor in the innate immune system, leading to a pro-inflammatory response.[15][16] Whether this compound shares this property is unknown and warrants investigation.

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples

This protocol describes a general method for the extraction of total lipids and subsequent analysis of fatty acid composition by gas chromatography-mass spectrometry (GC-MS), where this compound is often used as an internal standard but can also be quantified as an analyte.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell pellet)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (if quantifying other fatty acids, e.g., heptadecanoic acid)

-

Boron trifluoride-methanol (BF3-methanol) or 2% sulfuric acid in methanol

-

Hexane (B92381) (GC grade)

-

Anhydrous sodium sulfate

Procedure:

-

Lipid Extraction (Folch Method):

-

To a known amount of the biological sample, add a mixture of chloroform:methanol (2:1, v/v) to a final volume 20 times that of the sample.

-

If quantifying other fatty acids, add a known amount of the internal standard.

-

Vortex the mixture vigorously for 15 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1-2 mL of BF3-methanol or 2% sulfuric acid in methanol.

-

Seal the tube and heat at 60-80°C for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature program suitable for separating long-chain fatty acid methyl esters (e.g., initial temperature of 100°C, hold for 2 minutes; ramp to 240°C at 3-5°C/minute; hold at 240°C for 5-10 minutes).

-

The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify and quantify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

-

In Vitro Cell Treatment with this compound

Due to its poor aqueous solubility, this compound must be complexed with fatty acid-free bovine serum albumin (BSA) for delivery to cells in culture.

Materials:

-

This compound

-

Ethanol (100%)

-

Fatty acid-free BSA

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

0.22 µm sterile filter

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

-

-

Preparation of BSA Solution:

-

Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v).

-

Gently rotate to dissolve, avoiding foam formation.

-

Sterile filter the solution.

-

-

Complexation of this compound with BSA:

-

Warm the 10% BSA solution to 37°C.

-

Slowly add the ethanolic stock solution of this compound to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.

-

Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.

-

The final concentration of the BSA-complexed fatty acid stock can be, for example, 10 mM.

-

-

Cell Treatment:

-

Dilute the this compound-BSA complex into the complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

-

Always include a vehicle control (medium with the same concentration of BSA-ethanol complex without the fatty acid).

-

It is recommended to perform a dose-response and cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal working concentration for your specific cell line and experimental endpoints.

-

Conclusion

This compound is a very long-chain saturated fatty acid with well-defined physicochemical properties and established applications in analytical chemistry. While its specific biological roles are not yet fully characterized, its presence in key biological materials and its structural similarity to other bioactive fatty acids suggest potential involvement in important cellular processes, particularly in sphingolipid metabolism and the modulation of cell membrane properties. The lack of direct evidence for its interaction with specific signaling receptors like PPARs, GPR40/120, and TLR4 highlights a significant area for future research. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological functions of this compound and elucidate its potential roles in health and disease.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? | Semantic Scholar [semanticscholar.org]

- 4. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Omega-3 fatty acids cause dramatic changes in TLR4 and purinergic eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exposome-Explorer - this compound (21:0) (Compound) [exposome-explorer.iarc.fr]

- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saturated fatty acids trigger TLR4-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Heneicosanoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoic acid (C21:0) is a saturated odd-chain very-long-chain fatty acid (VLCFA) present in mammalian systems, albeit at lower concentrations than its even-chain counterparts. While historically utilized primarily as an internal standard in lipidomics due to its relative scarcity, emerging research points towards distinct biological roles and potential as a biomarker. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, physiological functions, and association with pathological conditions. It details analytical methodologies for its quantification, summarizes available quantitative data, and explores its potential involvement in cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug development.

Introduction to this compound

This compound, also known as heneicosylic acid, is a straight-chain saturated fatty acid with 21 carbon atoms.[1][2] As an odd-chain fatty acid, its metabolism differs slightly from the more common even-chain fatty acids.[3] It is found in various natural sources, including human milk fat, ruminant fats, and certain plants.[4][5][6] In mammals, it is a constituent of red blood cell membranes and the phospholipids (B1166683) of articular cartilage boundary lubricant.[4][5][7]

The interest in odd-chain fatty acids, including this compound, has grown due to their associations with a reduced risk of cardiometabolic diseases.[8] Elevated levels of this compound may also serve as a biomarker for certain metabolic conditions, such as vitamin B12 deficiency.[9]

Metabolism of this compound

The metabolism of this compound follows the general pathways of fatty acid metabolism, with specific considerations for its odd-chain and very-long-chain nature.

Biosynthesis

The biosynthesis of odd-chain fatty acids like this compound initiates with a three-carbon starter unit, propionyl-CoA, instead of the two-carbon acetyl-CoA used for even-chain fatty acids.[9] The subsequent elongation of the fatty acid chain occurs in the endoplasmic reticulum.

Peroxisomal β-Oxidation

Due to its chain length (C≥22 is generally considered the threshold for VLCFAs, but C21 is often metabolized similarly), this compound is primarily catabolized through β-oxidation within peroxisomes, rather than mitochondria.[10] This process shortens the fatty acid chain, yielding acetyl-CoA and, in the final cycle of an odd-chain fatty acid, propionyl-CoA.

Quantitative Data on this compound in Mammalian Tissues

Quantitative data for this compound is not as extensively documented as for more common fatty acids. The following tables summarize the available information.

Table 1: Concentration of this compound in Human Plasma and Cerebrospinal Fluid

| Biological Matrix | Condition | Concentration Range | Reference(s) |

| Human Plasma | Normal | 0 - 0.74 µmol/L | [9] |

| Human Cerebrospinal Fluid (CSF) | Not specified | Detected, but not quantified | [11][12][13] |

Table 2: Presence of this compound in Various Biological Contexts

| Biological Source | Notes | Reference(s) |

| Human Milk Fat | Present in low concentrations. | [5][7] |

| Red Blood Cell Membranes | Constituent of fatty acids. | [4][5] |

| Articular Cartilage | Part of phospholipids in the boundary lubricant. | [4][7] |

| Ruminant-derived Products | Main dietary source of odd-chain fatty acids. | [6] |

| Coix Seeds | Identified as a component. | [6][14] |

Potential Signaling Roles of this compound

The direct signaling roles of this compound are not well-defined. However, based on the functions of other VLCFAs and odd-chain fatty acids, several potential mechanisms can be proposed.

Modulation of Membrane Microdomains

VLCFAs are known to influence the structure and function of membrane microdomains, also known as lipid rafts.[15][16][17] These domains are enriched in certain lipids and proteins and play crucial roles in cell signaling. By incorporating into cellular membranes, this compound could alter the composition and stability of these microdomains, thereby affecting the activity of associated signaling proteins.

Interaction with Nuclear Receptors

Fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[12][18][19][20] While direct binding of this compound to PPARs has not been demonstrated, it is plausible that it or its metabolites could modulate the activity of these receptors.

References

- 1. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002345) [hmdb.ca]

- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heneicosanoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. PPAR Stimulation by Arachidonic Acid - Creative Biolabs [creative-biolabs.com]

- 13. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 14. apexbt.com [apexbt.com]

- 15. Docosahexaenoic Acid Alters the Size and Distribution of Cell Surface Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic acid domains: the ultimate non-raft membrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Glycolipids: Linchpins in the Organization and Function of Membrane Microdomains [frontiersin.org]

- 18. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

Heneicosanoic Acid: A Comprehensive Technical Guide

Abstract

Heneicosanoic acid (C21:0), a saturated odd-chain fatty acid, has garnered increasing interest within the scientific community. While less common than its even-chain counterparts, it is found in a variety of natural sources and exhibits notable biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, natural occurrence, and biological significance. Detailed experimental protocols for its extraction, analysis, and synthesis are provided, alongside a discussion of its potential applications in research and development.

Introduction

This compound, also known as heneicosylic acid, is a straight-chain saturated fatty acid with the chemical formula CH₃(CH₂)₁₉COOH.[1] As an odd-chain fatty acid, its biosynthesis and metabolism differ from the more common even-chain fatty acids.[2] It is found in various natural sources, including plants, animals, and microorganisms. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound.

Discovery and History

The precise discovery of this compound is not well-documented in a singular, definitive account. Its history is intertwined with the broader timeline of fatty acid research. The earliest known use of the adjective "heneicosanoic" in scientific literature dates back to 1934, appearing in the Biochemical Journal.[3] The name is derived from the Greek "heneicosi" (twenty-one).

The study of fatty acids began in the late 18th and early 19th centuries with the work of scientists like Antoine Lavoisier and Michel Eugène Chevreul, who were instrumental in determining the composition of fats and isolating the first fatty acids.[2] The identification of specific odd-chain fatty acids, like this compound, followed with the advancement of analytical techniques. For instance, a study by Wei et al. reported the presence of this compound in coix seeds.[4]

Physicochemical Properties

This compound is a colorless, waxy solid at room temperature.[5][6] Its long, saturated hydrocarbon chain makes it largely insoluble in water but soluble in organic solvents.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₄₂O₂ | [1] |

| Molar Mass | 326.57 g/mol | |

| CAS Number | 2363-71-5 | |

| Melting Point | 74-75 °C | [5] |

| Solubility | Soluble in DMSO and organic solvents like ethanol (B145695) and chloroform. Insoluble in water. | [6] |

| Appearance | White, shiny, fluffy crystalline powder. | [7] |

Natural Occurrence

This compound is widely distributed in nature, albeit typically in lower concentrations compared to even-chain fatty acids. It is found in various plant oils, animal fats, beeswax, and microorganisms. Table 2 summarizes some of the known natural sources of this compound.

Table 2: Natural Sources of this compound

| Source Category | Specific Source | Reported Concentration/Presence | Reference(s) |

| Plants | Lepidium sativum (Garden Cress) seed oil | 1.33% of total fatty acids | [8] |

| Coix seeds | Present | [4] | |

| Animals | Human milk fat | Present | [2] |

| Red blood cell fatty acids | Constituent | [2] | |

| Articular cartilage boundary lubricant phospholipids | Constituent | [2] | |

| Ruminant fat and milk | General source of odd-chain fatty acids | [9] | |

| Microorganisms | Various microorganisms | Present |

Biosynthesis

The biosynthesis of odd-chain fatty acids, including this compound, begins with a different primer unit than the more common even-chain fatty acids. Instead of acetyl-CoA, the synthesis is initiated with propionyl-CoA, a three-carbon molecule.[2] This is followed by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex.

Figure 1. Proposed biosynthetic pathway for this compound.

Biological Activity

This compound has been reported to exhibit a range of biological activities, although comprehensive quantitative data for the pure compound is limited. Much of the available information is derived from studies on extracts or oils containing this compound as a component.

Antimicrobial Activity

Lepidium sativum seed oil, which contains 1.33% this compound, has demonstrated broad-spectrum antimicrobial activity.[8] The minimum inhibitory concentration (MIC) of this oil against various pathogens was reported to be 47.5 mg/ml, with the exception of Salmonella enterica (MIC of 90 mg/ml).[8] While this suggests a potential contribution from this compound, the activity of the pure compound requires further investigation.

Anti-inflammatory Activity

There is limited direct evidence for the anti-inflammatory properties of pure this compound. However, some studies have investigated the anti-inflammatory effects of compounds with similar structures or extracts containing this compound. For example, Lepidium sativum seed oil exhibited anti-inflammatory activity, showing 21% protection at a concentration of 300 µg/ml in one study.[8] Another study suggested that heneicosane, the parent alkane, may have strong anti-inflammatory effects.[10]

Cytotoxic Activity

Direct cytotoxicity data for this compound is scarce in the reviewed literature. Research has often focused on derivatives of closely related fatty acids, which have shown cytotoxic effects against various cancer cell lines. The cytotoxic potential of pure this compound remains an area for further research.

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

The analysis of this compound from biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

Figure 2. General experimental workflow for the analysis of this compound.

Protocol 7.1.1: Lipid Extraction (Folch Method)

-

Homogenize the biological sample in a suitable solvent.

-

Add an internal standard (e.g., heptadecanoic acid) to the sample.

-

Add chloroform:methanol (2:1, v/v) to the sample and vortex vigorously.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

Protocol 7.1.2: Derivatization to FAMEs

-

To the dried lipid extract, add 14% boron trifluoride-methanol (BF₃-methanol).

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add hexane (B92381) and a saturated NaCl solution to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Protocol 7.1.3: GC-MS Analysis

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM)

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved through the permanganate (B83412) oxidation of 1-docosene (B72489).[1]

Protocol 7.2.1: Permanganate Oxidation of 1-Docosene

-

Dissolve 1-docosene in a suitable solvent (e.g., acetone).

-

Slowly add a solution of potassium permanganate while maintaining a controlled temperature.

-

The reaction mixture is stirred until the purple color of the permanganate disappears.

-

The manganese dioxide precipitate is filtered off.

-

The filtrate is acidified to precipitate the this compound.

-

The crude product can be purified by recrystallization.

Applications and Future Perspectives

This compound has several potential applications in various industrial and research fields. It can be used as an internal standard for the quantification of fatty acids in analytical chemistry.[5] Its physical properties make it relevant for the production of foams, paints, and other viscous materials.[1] In the cosmetic industry, it can serve as an emollient in skincare products.[11]

Future research should focus on elucidating the specific biological roles of this compound and its potential as a biomarker for certain metabolic states. More extensive quantitative studies on its antimicrobial, anti-inflammatory, and cytotoxic activities are warranted to explore its therapeutic potential. Furthermore, the development of more efficient and sustainable methods for its synthesis and isolation will be crucial for its broader application.

Conclusion

This compound is an odd-chain saturated fatty acid with a growing body of research highlighting its presence in nature and its potential biological significance. While its history of discovery is not as clearly defined as that of more common fatty acids, ongoing research continues to unveil its properties and potential applications. This technical guide provides a solid foundation for researchers and professionals interested in further exploring the science and potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heneicosanoic, adj. meanings, etymology and more | Oxford English Dictionary [oed.com]

- 4. Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heneicosylic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. EVALUATION OF ANTI-INFLAMMATORY, ANALGESIC, ANTIPYRETIC EFFECT OF EICOSANE, PENTADECANE, OCTACOSANE, AND HENEICOSANE | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Heneicosanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Structure, Properties, Metabolism, and Applications of C21H42O2

Heneicosanoic acid, a saturated fatty acid with a 21-carbon backbone, is an intriguing molecule with emerging significance in various scientific disciplines. While less common than its even-chained counterparts, its unique properties and biological presence are garnering increasing interest from researchers, scientists, and professionals in drug development. This technical guide provides a thorough exploration of this compound, consolidating its structural and physicochemical data, outlining its metabolic pathways, and detailing relevant experimental protocols.

Molecular Structure and Identification

This compound, also known as heneicosylic acid, is a straight-chain saturated fatty acid.[1][2] Its molecular formula is C21H42O2, and its structure consists of a 21-carbon aliphatic chain terminating in a carboxylic acid group.[1][3]

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | Henicosanoic acid[1] |

| Molecular Formula | C21H42O2[1] |

| CAS Number | 2363-71-5[1] |

| SMILES String | CCCCCCCCCCCCCCCCCCCCC(=O)O[1] |

| InChI Key | CKDDRHZIAZRDBW-UHFFFAOYSA-N[1] |

| Synonyms | Heneicosylic acid, n-Heneicosanoic acid, C21:0[3][4] |

The chemical structure of this compound is depicted in the following diagram:

Physicochemical and Spectroscopic Data

This compound is a white, waxy solid at room temperature.[3] It is practically insoluble in water but soluble in organic solvents like chloroform (B151607) and ethanol (B145695).[3] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 326.56 g/mol [4] |

| Melting Point | 74-76 °C[3] |

| Boiling Point | 384.30 °C (estimated at 760 mmHg)[3] |

| Density | 0.883 g/cm³[5] |

| pKa (Predicted) | 4.78 ± 0.10[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 2.34 (t, 2H, -CH₂COOH), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.25 (s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃)[6] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 180.11 (-COOH), 34.08, 31.98, 29.74, 29.48, 29.42, 29.28, 29.12, 24.73, 22.73, 14.12[6] |

| Mass Spectrum (GC-MS) | Characteristic fragments at m/z 74 (McLafferty rearrangement) and 87 for the methyl ester derivative.[7] |

Biological Significance and Metabolism

This compound is found in various natural sources, including human milk fat, and is a component of phospholipids (B1166683) in the articular cartilage boundary lubricant and red blood cell membranes.[5] As an odd-chain fatty acid, its metabolism differs from that of even-chain fatty acids.

Biosynthesis

The biosynthesis of odd-chain fatty acids like this compound begins with a three-carbon starter unit, propionyl-CoA, instead of the more common two-carbon acetyl-CoA.[1] The propionyl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA.

The proposed biosynthetic pathway is illustrated below:

Degradation

The degradation of this compound occurs via beta-oxidation, similar to even-chain fatty acids.[8] However, the final round of beta-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[8] The acetyl-CoA can enter the citric acid cycle for energy production. The propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle. This metabolic route is sometimes referred to as the "VOMIT" pathway, as it is also the catabolic pathway for valine, odd-chain fatty acids, methionine, isoleucine, and threonine.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved through the permanganate (B83412) oxidation of 1-docosene (B72489).[2]

Protocol: Oxidation of 1-Docosene to this compound

-

Dissolution: Dissolve 1-docosene in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) to the alkene solution. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. The purple color of the permanganate will disappear as the reaction proceeds.

-

Quenching: After the reaction is complete (indicated by the persistence of the purple color), quench the reaction by adding a reducing agent such as sodium bisulfite until the manganese dioxide precipitate is dissolved.

-

Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the this compound.

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Extraction from Biological Samples

The Folch method is a widely used protocol for the extraction of total lipids, including this compound, from biological tissues.[3]

Protocol: Folch Method for Lipid Extraction

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL).[3]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[3]

-

Filtration/Centrifugation: Separate the solid debris by filtration or centrifugation to recover the liquid extract.[3]

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).[3]

-

Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.[3]

-

Collection: The lower chloroform phase, which contains the lipids, is carefully collected.[3]

-

Drying: The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Fatty Acid Methyl Esterification (FAMEs) for GC-MS Analysis

-

Esterification: To the dried lipid extract, add 2 mL of 12-14% boron trifluoride in methanol.[10]

-

Incubation: Seal the tube and heat at 80°C for 1 hour.[10]

-

Extraction: After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly and centrifuge to separate the phases.[10]

-

Collection: Carefully collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. A polar capillary column is typically used for the separation of FAMEs.

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a biological sample:

Applications in Research and Drug Development

The unique properties of this compound make it a molecule of interest in various research and development areas.

Biomarker Potential

Odd-chain fatty acids are being investigated as potential biomarkers for various metabolic conditions. Altered levels of circulating odd-chain fatty acids have been associated with a lower risk of metabolic diseases.[11] While research is ongoing, the distinct metabolic origin of this compound could make it a useful indicator of specific dietary intakes or metabolic pathway dysregulations. Saturated fatty acids are also being explored as biomarkers in different types of cancer.[12]

Drug Delivery Systems

Long-chain fatty acids are being utilized in the development of novel drug delivery systems. Their lipophilic nature can be exploited to create prodrugs with enhanced bioavailability. Furthermore, fatty acids are key components of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate and protect therapeutic agents, facilitate targeted delivery, and improve their pharmacokinetic profiles.[13] While specific applications of this compound in this area are still emerging, its properties are well-suited for such formulations.

Cell Signaling

Fatty acids are known to be important signaling molecules that can modulate the activity of various proteins, including G-protein coupled receptors (GPCRs).[14][15] While the specific role of this compound in cell signaling is not yet fully elucidated, its presence in cell membranes suggests a potential role in modulating membrane properties and interacting with membrane-bound signaling proteins.[16] Further research is needed to explore its specific interactions and downstream effects.

Conclusion

This compound, as a very-long-chain odd-numbered saturated fatty acid, possesses a unique metabolic profile and physicochemical properties that distinguish it from more common fatty acids. This technical guide has provided a comprehensive overview of its structure, properties, metabolism, and potential applications. The detailed experimental protocols offer a practical resource for researchers. As interest in the biological roles of odd-chain fatty acids continues to grow, this compound represents a promising molecule for further investigation, with potential implications for biomarker discovery and the development of novel drug delivery strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. shimadzu.com [shimadzu.com]

- 3. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Lipid extraction by folch method | PPTX [slideshare.net]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognitoedu.org [cognitoedu.org]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Heneicosanoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of Heneicosanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals